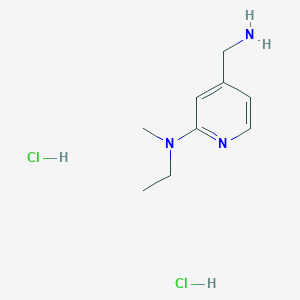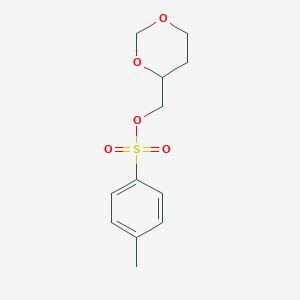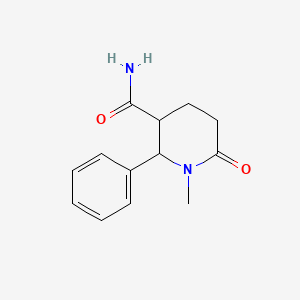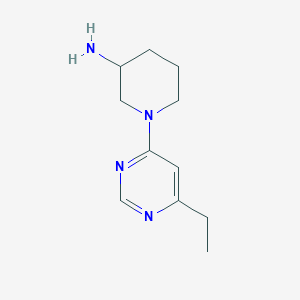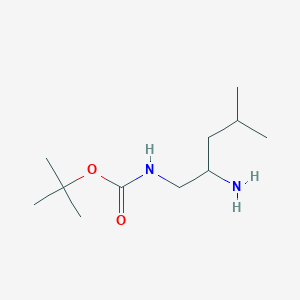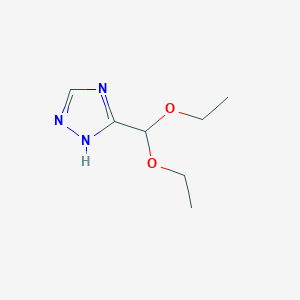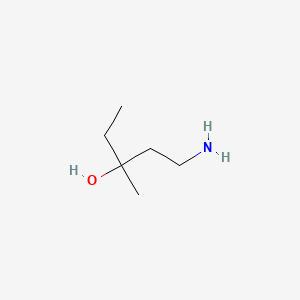![molecular formula C10H18N4O B1524057 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 1334147-32-8](/img/structure/B1524057.png)
2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol
Overview
Description
This compound is a novel choline analog . Choline analogs have been shown to offer therapeutic benefits for cardiovascular complications .
Synthesis Analysis
The compound was synthesized and administered by intravenous and intracerebroventricular routes to evaluate the potential alteration of mean arterial pressure, heart rate, and renal sympathetic nerve activity of normotensive and hypertensive rats .Chemical Reactions Analysis
The compound has been shown to produce sympathoinhibition, hypotension, and antihypertensive effects . The cumulative addition of the compound to isolated endothelium-intact aortic rings reduced vascular tension and elicited a concentration-dependent relaxation .Scientific Research Applications
Synthesis and Pharmacological Activity
σ1 Receptor Antagonists for Pain Management : A series of pyrazoles was synthesized, leading to the identification of a compound with significant σ1 receptor antagonist activity, highlighting its potential clinical application in pain management. This compound demonstrated outstanding aqueous solubility and metabolic stability across species, indicating its suitability as a BCS class I compound. Its pharmacokinetic profile and antinociceptive properties were evaluated in animal models, showcasing its potential for treating pain (J. Díaz et al., 2020).
Antimicrobial Activities : Novel piperazine derivatives were synthesized and characterized, showing excellent antibacterial and antifungal activities compared to standard drugs. This research underscores the importance of such derivatives in developing new antimicrobial agents (R. Rajkumar et al., 2014).
Catalysis in Organic Synthesis : Piperazine has been utilized as a catalyst for the synthesis of various pharmaceutically relevant compounds, demonstrating the versatility and economic advantages of using piperazine in chemical synthesis (M. Yousefi et al., 2018).
Dopamine Receptor Partial Agonists : Incorporation of pyrazolo[1,5-a]pyridine heterocyclic appendage into 1,4-disubstituted aromatic piperazines led to high-affinity dopamine receptor partial agonists. These compounds were shown to favor G protein activation over β-arrestin recruitment at dopamine D2 receptors, suggesting potential therapeutic applications in psychiatric disorders (D. Möller et al., 2017).
Anticonvulsant Activity : Kojic acid derivatives containing piperazine units were synthesized and evaluated for anticonvulsant activity, demonstrating significant protection against seizures in animal models. This study highlights the potential of such compounds in developing new antiepileptic drugs (M. Aytemir et al., 2010).
properties
IUPAC Name |
2-[4-(piperazin-1-ylmethyl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c15-6-5-14-9-10(7-12-14)8-13-3-1-11-2-4-13/h7,9,11,15H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLSFXMQCYUEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN(N=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



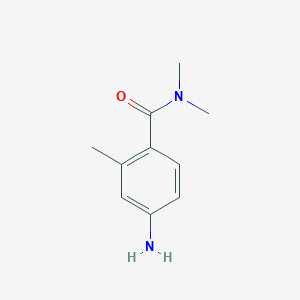
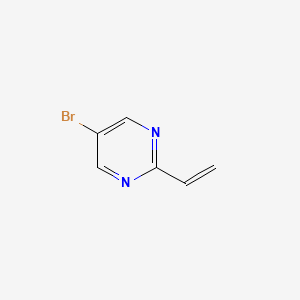
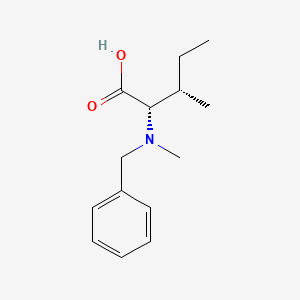
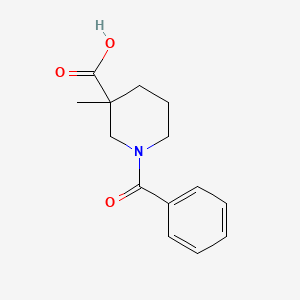
![1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1523982.png)
